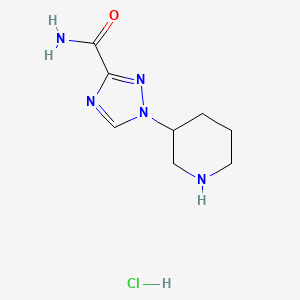

1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride

Beschreibung

Systematic Nomenclature and CAS Registry Information

The compound 1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride is systematically named according to IUPAC guidelines, reflecting its hybrid heterocyclic structure. The core consists of a 1,2,4-triazole ring substituted at position 3 with a carboxamide group and at position 1 with a piperidin-3-yl moiety, with a hydrochloride counterion. The CAS Registry Number for this compound is 1803598-77-7 . This identifier is critical for unambiguous identification in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₈H₁₃N₅O·HCl , corresponding to a molecular weight of 231.68 g/mol . The formula breakdown highlights the presence of:

- 8 carbon atoms (including the piperidine and triazole rings)

- 13 hydrogen atoms (with contributions from piperidine and methylene groups)

- 5 nitrogen atoms (from triazole and carboxamide functionalities)

- 1 oxygen atom (from the carboxamide group)

- 1 chloride ion (as the counterion)

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| C₈H₁₃N₅O | 195.22 |

| HCl | 36.46 |

| Total | 231.68 |

The piperidine ring introduces a six-membered aliphatic amine structure, while the 1,2,4-triazole core contributes aromaticity and hydrogen-bonding capacity.

Crystallographic Data and Solid-State Configuration

While direct crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely solid-state behavior. For example:

- Piperidine-containing triazoles often adopt chair conformations for the piperidine ring, minimizing steric strain.

- The triazole-carboxamide moiety typically engages in intermolecular hydrogen bonding (N–H···O and N–H···Cl interactions), stabilizing crystal lattices.

- Hydrochloride salts of similar hybrids exhibit ionic interactions between the protonated piperidine nitrogen and chloride ions, influencing solubility and melting points.

Comparative analysis with 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1229516-78-2) reveals that substituent positioning on the piperidine ring alters packing efficiency and hydrogen-bonding networks.

Tautomeric Behavior in Heterocyclic Systems

The 1,2,4-triazole ring exhibits tautomerism, with proton shifts occurring between nitrogen atoms at positions 1, 2, and 4. For This compound :

- The 1H-tautomer dominates in the solid state due to stabilization by the carboxamide group’s electron-withdrawing effect.

- Substituent effects: The piperidin-3-yl group at position 1 sterically hinders tautomerization to the 4H-form, as shown in computational studies of analogous compounds.

- Solvent-dependent equilibria: In polar solvents (e.g., DMSO), minor populations of the 4H-tautomer may form, detectable via NMR chemical shifts.

Key tautomeric forms :

- 1H-tautomer : N1–H, N2–N, N4 lone pair (most stable)

- 4H-tautomer : N4–H, N1–N, N2 lone pair (higher energy by ~5–8 kcal/mol)

Comparative Analysis with Related Piperidine-Triazole Hybrids

The structural and electronic features of this compound differentiate it from related hybrids:

Notable trends :

- Substituent position : Piperidine substitution at triazole N1 (vs. C3 or C5) reduces steric clashes with carboxamide groups.

- Electronic effects : Electron-withdrawing groups (e.g., carboxamide) enhance triazole ring acidity, favoring salt formation with HCl.

- Solubility : Hydrochloride salts exhibit improved aqueous solubility compared to free bases due to ionic dissociation.

Eigenschaften

IUPAC Name |

1-piperidin-3-yl-1,2,4-triazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O.ClH/c9-7(14)8-11-5-13(12-8)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYZAOFLWDTPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=NC(=N2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approaches to 1,2,4-Triazole-3-Carboxamides

The synthesis of 1,2,4-triazole-3-carboxamide derivatives typically involves cyclization reactions starting from amidrazones, oxamohydrazides, or related precursors. A key step is the formation of the triazole ring via condensation with formamidine or its salts, which provides the 1,2,4-triazole nucleus bearing the carboxamide functionality at the 3-position.

One patented method describes a novel process starting from oxamohydrazide reacting with formamidine acetate in 1-butanol under reflux for about one hour. After cooling and filtration, the crude product is treated with aqueous ammonia and hydrochloric acid to isolate the triazole-3-carboxamide as a crystalline solid. This method avoids the use of malodorous reagents like phosphorus pentasulfide and minimizes by-products, improving the overall efficiency and environmental profile of the synthesis.

The reaction scheme in this method can be summarized as:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Oxamohydrazide + Formamidine acetate reflux in 1-butanol (1 h) | Formation of triazole ring intermediate |

| 2 | Cooling and filtration | Isolation of crude product |

| 3 | Treatment with aqueous ammonia and HCl | Crystallization of 1,2,4-triazole-3-carboxamide |

Yields reported for this process range from 44% to 56%, depending on the scale and exact conditions.

Comparative Table of Preparation Methods

Research Findings and Notes

The patented method using oxamohydrazide and formamidine acetate is notable for its environmental and operational simplicity, minimizing the generation of hydrogen sulfide and other malodorous by-products common in traditional syntheses of triazole carboxamides.

Microwave-assisted synthesis represents a modern approach that enhances reaction efficiency and yield, with potential applicability to a broad range of 1,2,4-triazole derivatives, including those substituted with piperidinyl groups.

The multi-step functionalization approach via piperidine intermediates allows for the incorporation of various substituents, enabling the exploration of structure-activity relationships for pharmaceutical applications.

Spectroscopic characterization (IR, 1D-NMR, mass spectrometry) confirms the structure and purity of synthesized compounds, which is critical for verifying successful preparation.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, in acidic or neutral conditions.

Reduction: NaBH4, LiAlH4, in anhydrous ether or THF.

Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the triazole ring.

Reduction Products: Reduced forms of the compound, such as amines or alcohols.

Substitution Products: Substituted triazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with triazole rings often exhibit enhanced interactions with enzymes and receptors due to their unique electronic properties.

Mechanism of Action:

The compound interacts with specific molecular targets within cells, modulating their activity and leading to various biological effects. For instance, it has shown potential in inhibiting the growth of certain cancer cell lines by interfering with cell signaling pathways.

Case Study:

A study demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Agriculture

In agricultural research, this compound serves as a precursor for the synthesis of agrochemicals such as herbicides and insecticides. Its ability to modulate plant growth and pest resistance makes it a valuable candidate in developing sustainable agricultural practices.

Application Example:

Research focused on triazole derivatives has shown effectiveness in enhancing crop yield while minimizing chemical inputs. These compounds can act as growth regulators or protectants against fungal pathogens.

Material Science

The unique chemical properties of this compound also lend themselves to applications in material science. The compound can be utilized in the development of advanced materials such as polymers and coatings due to its stability and reactivity.

Research Insight:

Studies have explored the incorporation of triazole derivatives into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in creating materials for electronic devices and protective coatings .

Wirkmechanismus

The mechanism by which 1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the intended use of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Piperidine-Containing 1,2,4-Triazole Derivatives

Compound A : Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2) (CAS 1305712-63-3)

- Structure : Features a cyclopropyl substituent on the triazole ring instead of a carboxamide group.

- Molecular Formula : C₁₀H₁₆N₄·2HCl (MW: 265.18) .

Compound B : 1-(Piperidin-3-yl)ethan-1-ol hydrochloride (CAS 89855-06-1)

- Structure : Replaces the triazole-carboxamide with a hydroxyl-ethyl group.

1,2,4-Triazole-3-Carboxamide Derivatives with Varied Substituents

Compound C : Rilmazafone Hydrochloride

- Structure : Contains a 1H-1,2,4-triazole-3-carboxamide core with chlorothio-phenyl and benzyl substituents.

- Comparison : The chlorothio groups in Rilmazafone enhance metabolic stability but may increase toxicity risks compared to the simpler piperidin-3-yl derivative.

Compound D : Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Structure : A 1,2,3-triazole isomer with a fluorobenzyl group.

- Activity : Approved as an anticonvulsant, demonstrating that triazole-carboxamides can achieve clinical efficacy despite regiochemical differences .

Non-Piperidine Triazole Carboxamides

Compound E : 1H-1,2,4-Triazole-3-carboxamide (CAS listed in Chapter 99)

- Structure : Lacks the piperidine moiety, simplifying the scaffold.

- Implications : The absence of the piperidine ring reduces basicity and membrane permeability, limiting its utility in central nervous system (CNS) targets .

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s moderate yield (16–65%) aligns with other piperidine-triazole derivatives, though further optimization is needed to match industrial-scale production of analogs like Rilmazafone .

- Structure-Activity Relationships (SAR): The piperidin-3-yl group enhances binding to amine receptors (e.g., serotonin or dopamine receptors) compared to non-piperidine analogs . Carboxamide derivatives generally exhibit better aqueous solubility than ester or hydroxyl-containing analogs (e.g., Compound B), aiding bioavailability .

- Therapeutic Potential: While Rufinamide and Rilmazafone have established clinical uses, the target compound’s piperidine-triazole scaffold may offer novel mechanisms for CNS or antimicrobial applications, pending further studies.

Biologische Aktivität

1-(Piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

- Chemical Formula : CHClNO

- CAS Number : 1803598-77-7

- Molecular Weight : 203.67 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole carboxylic acid intermediates. The process can be optimized for yield and purity using various organic solvents and catalysts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1-(Piperidin-3-yl)-1H-1,2,4-triazole | MDA-MB-231 (Breast cancer) | 5.0 |

| 1-(Piperidin-3-yl)-1H-1,2,4-triazole | HepG2 (Liver cancer) | 6.0 |

These findings suggest that this compound could serve as a lead for developing new anticancer agents.

The biological activity of triazole compounds often involves the inhibition of key cellular pathways:

- Microtubule Disruption : Similar triazole derivatives have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

Anti-inflammatory Properties

Research has indicated that some triazole derivatives exhibit anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This activity is often linked to their ability to modulate inflammatory pathways and cytokine production.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

- Study on Anticancer Activity : A study published in ACS Omega reported that certain triazole compounds showed selective cytotoxicity against breast and liver cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- Anti-inflammatory Evaluation : Another research article detailed the synthesis and evaluation of new triazole compounds that demonstrated significant anti-inflammatory effects in animal models, suggesting their potential use as therapeutic agents .

Q & A

Basic: What are the recommended methods for synthesizing 1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxamide hydrochloride, and how can purity be optimized?

Answer:

Synthesis typically involves multi-step reactions starting with cyclocondensation of piperidine derivatives with triazole precursors. For example, a thiocyanate intermediate may be formed via reaction with cyclopropylamine or similar amines, followed by acid-catalyzed cyclization . Purity optimization requires:

- Chromatographic purification : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .

- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C to precipitate high-purity crystals .

- Analytical validation : Confirm purity (>98%) via LC-MS and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways. Key steps include:

- Transition state analysis : Identify activation barriers for nucleophilic substitutions at the triazole ring .

- Solvent effects : Use COSMO-RS simulations to predict solubility and stability in polar aprotic solvents (DMF, DMSO) .

- Reactivity descriptors : Calculate Fukui indices to pinpoint electrophilic/nucleophilic sites on the piperidinyl-triazole scaffold .

Experimental validation via kinetic studies (e.g., monitoring by in-situ FTIR) is critical to reconcile computational predictions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Based on structurally related piperidine-triazole derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced: How can researchers resolve contradictions between computational predictions and experimental outcomes for this compound’s biological activity?

Answer:

Contradictions may arise from oversimplified models (e.g., neglecting solvation effects or protein flexibility). Methodological strategies include:

- Ensemble docking : Test multiple protein conformations to account for dynamic binding pockets .

- Free-energy perturbation (FEP) : Quantify binding affinity differences between predicted and observed targets .

- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics and compare with computational ΔG values .

Document discrepancies systematically and refine force fields or scoring functions iteratively .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for piperidine (δ 2.5–3.5 ppm, multiplet) and triazole (δ 7.8–8.2 ppm, singlet) .

- IR spectroscopy : Confirm carboxamide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z: ~255.2) .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Answer:

Variability often stems from impurity profiles or hydration states. Solutions include:

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify labile functional groups .

- QC standardization : Implement USP <905> guidelines for uniformity of dosage units using near-infrared spectroscopy .

- Statistical design : Use factorial DoE (Design of Experiments) to isolate critical parameters (e.g., pH, temperature) affecting bioactivity .

Basic: How should researchers design dose-response studies for this compound’s in vitro cytotoxicity?

Answer:

- Dose range : Test 0.1–100 µM in triplicate, using serial dilutions in DMSO (final solvent ≤0.1%) .

- Cell lines : Use HEK-293 (normal) and HeLa (cancer) cells for selectivity assessment .

- Endpoint assays : Combine MTT (mitochondrial activity) and LDH release (membrane integrity) for robust cytotoxicity profiling .

Advanced: What machine learning approaches optimize lead modification of this compound for enhanced pharmacokinetics?

Answer:

- QSAR modeling : Train models on ADME datasets (e.g., ChEMBL) to predict logP, solubility, and CYP450 inhibition .

- Generative chemistry : Use variational autoencoders (VAEs) to propose analogs with improved metabolic stability .

- Transfer learning : Fine-tune pre-trained models (e.g., ChemBERTa) on proprietary pharmacokinetic data .

Basic: What are the key regulatory considerations for documenting this compound’s non-clinical safety data?

Answer:

Follow ICH M3(R2) guidelines:

- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487) .

- Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology .

- Documentation : Maintain ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for audit readiness .

Advanced: How can isotopic labeling (e.g., ¹⁴C/³H) clarify the metabolic fate of this compound in vivo?

Answer:

- Synthesis : Incorporate ¹⁴C at the triazole carboxamide via [¹⁴C]-urea precursors .

- ADME studies : Administer radiolabeled compound to rodents; quantify distribution via scintillation counting and autoradiography .

- Metabolite ID : Use HR-MS/MS and NMR to characterize phase I/II metabolites in plasma and urine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.